molecular formula C9H10 B7766685 Indan CAS No. 56573-11-6

Indan

Cat. No.: B7766685
CAS No.: 56573-11-6
M. Wt: 118.18 g/mol
InChI Key: PQNFLJBBNBOBRQ-UHFFFAOYSA-N
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Description

Indan, also known as 2,3-dihydro-1H-indene, is an organic compound with the formula C₉H₁₀. It is a colorless liquid hydrocarbon that is a petrochemical and a bicyclic compound. This compound occurs naturally at a level of about 0.1% in coal tar and is usually produced by the hydrogenation of indene . It is a versatile compound with various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan can be synthesized through several methods, including:

    Hydrogenation of Indene: This is the most common method where indene is hydrogenated in the presence of a catalyst such as palladium on carbon.

    Cyclization of 1-Phenyl-1,3-butadiene: This method involves the cyclization of 1-phenyl-1,3-butadiene under acidic conditions to form this compound.

Industrial Production Methods: Industrially, this compound is produced by the hydrogenation of indene, which is derived from coal tar. The process involves the following steps:

Chemical Reactions Analysis

Indan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form indanone and other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: this compound can be reduced to form indane derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens, nitric acid, and sulfuric acid.

Major Products Formed:

    Indanone: Formed through oxidation.

    Indane Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

Indan has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • Tetralin
  • Indene
  • Indanone

Indan’s unique properties and wide range of applications make it an important compound in both scientific research and industrial processes.

Properties

IUPAC Name

2,3-dihydro-1H-indene
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InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2
Source PubChem
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InChI Key

PQNFLJBBNBOBRQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10
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DSSTOX Substance ID

DTXSID4052132
Record name 2,3-Dihydro-1H-indene
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Molecular Weight

118.18 g/mol
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Physical Description

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Indan
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CAS No.

496-11-7, 56573-11-6
Record name Indane
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Record name 2,3-Dihydro-1H-indene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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